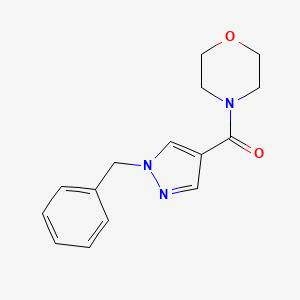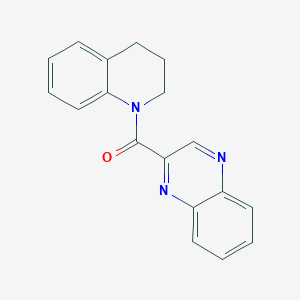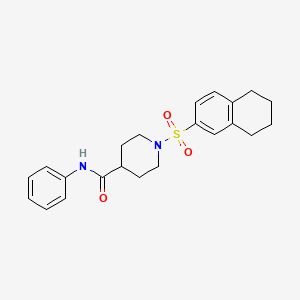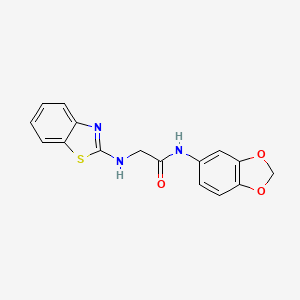
(1-Benzylpyrazol-4-yl)-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzylpyrazol-4-yl)-morpholin-4-ylmethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylpyrazol-4-yl)-morpholin-4-ylmethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Benzylation: The pyrazole ring is then benzylated at the first position using benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Morpholin-4-ylmethanone Group: The final step involves the reaction of the benzylated pyrazole with morpholine and a suitable acylating agent, such as acetic anhydride, to introduce the morpholin-4-ylmethanone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the morpholin-4-ylmethanone moiety, potentially converting it to an alcohol.
Substitution: The pyrazole ring can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Aplicaciones Científicas De Investigación
(1-Benzylpyrazol-4-yl)-morpholin-4-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of (1-Benzylpyrazol-4-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The benzyl and morpholin-4-ylmethanone groups may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparación Con Compuestos Similares
1-Benzylpyrazole: Lacks the morpholin-4-ylmethanone group, making it less versatile in terms of chemical reactivity and biological activity.
4-Morpholinylpyrazole: Lacks the benzyl group, which may reduce its binding affinity to certain targets.
1-Benzyl-3-methylpyrazole: Similar structure but with a methyl group instead of the morpholin-4-ylmethanone group, leading to different chemical and biological properties.
Uniqueness: (1-Benzylpyrazol-4-yl)-morpholin-4-ylmethanone is unique due to the presence of both the benzyl and morpholin-4-ylmethanone groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
(1-benzylpyrazol-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(17-6-8-20-9-7-17)14-10-16-18(12-14)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZDLROKDQVJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7523441.png)
![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-1,3,6-trimethylpyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7523444.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7523450.png)
![2-[benzyl(propan-2-yl)amino]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B7523453.png)
![5-ethyl-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-3-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7523461.png)
![2-[(2,4-difluorophenyl)sulfonyl-ethylamino]-N-ethylacetamide](/img/structure/B7523467.png)
![3-(ethylsulfonylamino)-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]benzamide](/img/structure/B7523473.png)
![4-cyano-N-[3-(2-thiophen-2-ylethynyl)phenyl]benzenesulfonamide](/img/structure/B7523474.png)



![N-tert-butyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzamide](/img/structure/B7523513.png)
![1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7523515.png)
